![molecular formula C21H21N3O2S B2477406 3-氨基-N-间甲苯基-5-氧代-5,6,7,8-四氢噻吩并[2,3-b]喹啉-2-甲酰胺 CAS No. 496796-46-4](/img/structure/B2477406.png)

3-氨基-N-间甲苯基-5-氧代-5,6,7,8-四氢噻吩并[2,3-b]喹啉-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

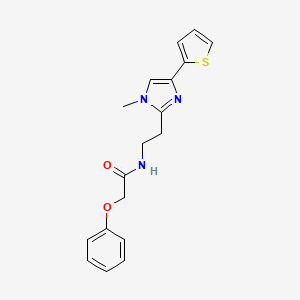

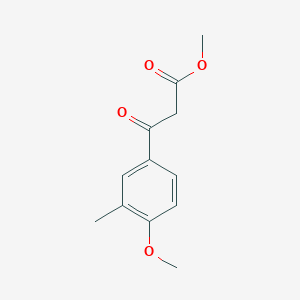

The compound “3-amino-N-mesityl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” is a complex organic molecule. It has a molecular formula of C23H25N3O2S . This compound is related to the class of thieno[2,3-b]quinolines .

Molecular Structure Analysis

The molecular structure of this compound is based on the thieno[2,3-b]quinoline backbone, which is a bicyclic system containing a thiophene and a quinoline ring . The molecule also contains functional groups such as an amine, a carboxamide, and a mesityl group .科学研究应用

合成和衍生物形成

研究重点是开发噻吩并喹啉化合物的合成新途径和衍生物。一项研究描述了杂环噻吩并[2,3-b]喹啉衍生物的合成,探讨了它们的化学性质及其作为进一步化学转化的前体的潜力 (Awad, Abdel-rahman, & Bakhite, 1991)。这项工作通过为具有潜在药理活性的复杂分子的合成提供基础,为杂环化学的更广泛领域做出了贡献。

抗癌活性

噻吩并喹啉衍生物的一个重要应用是抗癌剂的开发。一种化合物,3-氨基-N-(3-氯苯基)-5-氧代-5,6,7,8-四氢噻吩并[2,3-b]喹啉-2-甲酰胺,对乳腺癌细胞系显示出有希望的结果,表现出低纳摩尔 IC50 值并影响细胞增殖、形态和迁移 (Leung 等,2014)。另一项研究发现类似的噻吩[2,3-b]吡啶衍生物对一组癌细胞系具有活性,突出了它们在癌症治疗中的潜力 (Hung 等,2014)。

抗菌和抗真菌剂

噻吩并喹啉衍生物也因其抗菌和抗真菌特性而被探索。通过选择性方法合成的新型喹啉羧酰胺对细菌和真菌菌株表现出显着的活性,证明了它们作为抗菌剂的潜力 (Moussaoui 等,2021)。

结构和光催化性质

当喹啉-咪唑-单酰胺配体引入到基于八钼酸盐的配合物中时,结构分析揭示了它们对超分子结构和光催化性质的影响。这些配合物表现出电催化活性和降解有机染料的潜力 (Li 等,2020)。

作用机制

Target of Action

The primary target of this compound is the phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme . This enzyme plays a crucial role in cell motility, which is important for the invasion and dissemination of tumor cells .

Mode of Action

The compound acts as a putative inhibitor of the PLC-γ enzyme . It interacts with the enzyme, specifically with the side chains of the amino acids His356, Glu341, Arg549, and Lys438 . This interaction results in hydrogen bonding with the ligand, and a lipophilic pocket is occupied by the phenyl moiety .

Biochemical Pathways

The inhibition of the PLC-γ enzyme affects the cell cycle and cell migration . The compound has been shown to arrest the cell cycle in the G2/M phases . Furthermore, the morphology and cell migration for certain cancer cell lines, such as the MDA-MB-231 breast cancer cell line, are severely affected by the administration of the compound .

Pharmacokinetics

The compound’s efficacy against a host of breast cancer cell lines suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound has been shown to have anti-proliferative activity . It reduces the viability of tumor cells, with IC50 values in the low nanomolar range against a host of breast cancer cell lines . The compound also affects the morphology and cell migration of these cell lines .

Action Environment

The compound’s effectiveness against triple-negative breast cancer cells, which are difficult to treat in the clinic, suggests that it may be robust against various biological environments .

安全和危害

属性

IUPAC Name |

3-amino-5-oxo-N-(2,4,6-trimethylphenyl)-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c1-10-7-11(2)18(12(3)8-10)24-20(26)19-17(22)14-9-13-15(23-21(14)27-19)5-4-6-16(13)25/h7-9H,4-6,22H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOSNNUKRBUZHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C3=CC4=C(CCCC4=O)N=C3S2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2477323.png)

![(Z)-2-[(2,3-dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B2477335.png)

![Methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2477336.png)

![Ethyl 5-((2-chlorobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2477339.png)

![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2477342.png)

![2-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2477345.png)